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Mechanism of Action: Dual Inhibition

Fenebrutinib's potential in MS stems from its capacity to simultaneously target two key pathological

processes: peripheral inflammation driven by B-cells and compartmentalized inflammation within the CNS

driven by microglia [1] [2]. The following diagram illustrates the key signaling pathways inhibited by

fenebrutinib in B-cells and microglia.

Key signaling pathways inhibited by fenebrutinib in B-cells and microglia.

B-Cell Inhibition

Pathway: Fenebrutinib inhibits signaling through the B-Cell Receptor (BCR) [1] [2].
Role in MS: BCR activation leads to B-cell proliferation, maturation, and production of pro-

inflammatory cytokines. These activated B-cells can traffic to the CNS and contribute to acute
inflammatory relapse biology [1].

Effect of Inhibition: By blocking BTK in this pathway, fenebrutinib reduces the activation and
inflammatory capacity of B-cells, targeting the peripheral driver of MS relapses [2].

Microglia Inhibition
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Pathway: Fenebrutinib specifically blocks signaling through the Fc gamma Receptor (FcγR) in
human microglia [2].
Role in MS: In the CNS, IgG autoantibodies can bind to FcγRs on microglia, triggering a pro-

inflammatory response. This includes the release of cytokines and chemokines, microglial clustering,
and damage to neuronal processes, which is associated with chronic, compartmentalized

inflammation and disease progression [1] [2].
Effect of Inhibition: Fenebrutinib dampens this damaging microglial activity. Notably, research

indicates it does not significantly impact other innate immune pathways in human microglia, such
as Toll-like receptor 4 (TLR4) and NLRP3 inflammasome signaling, nor does it affect myelin

phagocytosis. This suggests a targeted effect on the FcγR pathway [2].

Key Experimental Evidence & Protocols

The following table summarizes the design and key findings from pivotal clinical trials and a central

preclinical study.

Study Name / Type Design & Methodology Key Efficacy Findings Safety Findings

| Phase II FENopta Trial (NCT05119569) [3] | Design: 12-week double-blind, placebo-controlled, 109

RMS patients. Primary Endpoint: Number of new T1-Gd+ brain lesions at weeks 4, 8, 12. Extension:

Open-label extension (OLE) to 192 weeks. | 12-week: Significant reduction in new T1-Gd+ and

new/enlarging T2 lesions vs. placebo [3]. 96-week OLE: Annualized Relapse Rate (ARR) of 0.06 (≈1

relapse/17 years); no disability progression; zero new T1-Gd+ lesions [4] [5]. | Consistent with prior studies.

Most common AEs: COVID-19 (10%), UTI (10%). Serious AEs in 2% of patients; one case of elevated liver

enzymes resolved after discontinuation [4] [5]. | | Phase III FENhance 2 (RMS) [6] [7] | Design: 96-week,

randomized, double-blind, double-dummy, active-comparator (teriflunomide). Primary Endpoint:

Annualized Relapse Rate (ARR). | Significantly reduced ARR compared to teriflunomide [6] [7]. | Consistent

safety profile; liver safety consistent with earlier studies [6] [7]. | | Phase III FENtrepid (PPMS) [6] [7] |

Design: 120-week, randomized, double-blind, double-dummy, active-comparator (ocrelizumab). Primary

Endpoint: Confirmed disability progression. | Non-inferior to ocrelizumab in delaying disability

progression, with benefits seen as early as week 24 [6] [7]. | Consistent safety profile; liver safety consistent

with earlier studies [6] [7]. | | Preclinical Study (Human Microglia) [2] | Models: Human iPSC-derived

microglia, brain tricultures (neurons, astrocytes, microglia), immunocompetent human brain organoids.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 4 Tech Support

https://www.smolecule.com/products/s002954?utm_src=pdf-body
https://jneuroinflammation.biomedcentral.com/articles/10.1186/s12974-024-03267-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC12418445/
https://jneuroinflammation.biomedcentral.com/articles/10.1186/s12974-024-03267-5
https://www.smolecule.com/products/s002954?utm_src=pdf-body
https://jneuroinflammation.biomedcentral.com/articles/10.1186/s12974-024-03267-5
https://www.sciencedirect.com/science/article/abs/pii/S1474442225001747
https://www.sciencedirect.com/science/article/abs/pii/S1474442225001747
https://www.roche.com/media/releases/med-cor-2025-05-30
https://www.gene.com/media/press-releases/15064/2025-05-29/genentechs-fenebrutinib-maintains-near-c
https://www.roche.com/media/releases/med-cor-2025-05-30
https://www.gene.com/media/press-releases/15064/2025-05-29/genentechs-fenebrutinib-maintains-near-c
https://www.insideprecisionmedicine.com/topics/patient-care/phase-iii-win-for-roche-with-b-cell-microglia-targeting-ms-treatment/
https://pharmacally.com/roches-fenebrutinib-achieves-groundbreaking-phase-iii-success-as-first-oral-btk-inhibitor-for-relapsing-and-primary-progressive-multiple-sclerosis/
https://www.insideprecisionmedicine.com/topics/patient-care/phase-iii-win-for-roche-with-b-cell-microglia-targeting-ms-treatment/
https://pharmacally.com/roches-fenebrutinib-achieves-groundbreaking-phase-iii-success-as-first-oral-btk-inhibitor-for-relapsing-and-primary-progressive-multiple-sclerosis/
https://www.insideprecisionmedicine.com/topics/patient-care/phase-iii-win-for-roche-with-b-cell-microglia-targeting-ms-treatment/
https://pharmacally.com/roches-fenebrutinib-achieves-groundbreaking-phase-iii-success-as-first-oral-btk-inhibitor-for-relapsing-and-primary-progressive-multiple-sclerosis/
https://www.insideprecisionmedicine.com/topics/patient-care/phase-iii-win-for-roche-with-b-cell-microglia-targeting-ms-treatment/
https://pharmacally.com/roches-fenebrutinib-achieves-groundbreaking-phase-iii-success-as-first-oral-btk-inhibitor-for-relapsing-and-primary-progressive-multiple-sclerosis/
https://www.insideprecisionmedicine.com/topics/patient-care/phase-iii-win-for-roche-with-b-cell-microglia-targeting-ms-treatment/
https://pharmacally.com/roches-fenebrutinib-achieves-groundbreaking-phase-iii-success-as-first-oral-btk-inhibitor-for-relapsing-and-primary-progressive-multiple-sclerosis/
https://www.insideprecisionmedicine.com/topics/patient-care/phase-iii-win-for-roche-with-b-cell-microglia-targeting-ms-treatment/
https://pharmacally.com/roches-fenebrutinib-achieves-groundbreaking-phase-iii-success-as-first-oral-btk-inhibitor-for-relapsing-and-primary-progressive-multiple-sclerosis/
https://jneuroinflammation.biomedcentral.com/articles/10.1186/s12974-024-03267-5
https://www.smolecule.com/products/s002954?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Stimuli: FcγR activation. Assays: Cytokine/chemokine measurement, imaging for cell clustering/neurite

damage, RNA sequencing. | Blocked FcγR-induced cytokine release, microglial clustering, and neurite

damage. No major impact on TLR4/NLRP3 signaling or myelin phagocytosis [2]. | N/A (Preclinical) |

Conclusion and Future Directions

Fenebrutinib represents a significant advancement in the MS therapeutic landscape. Its unique profile as a

reversible, dual-targeting, and CNS-penetrant BTK inhibitor allows it to address both the acute relapses

and the chronic progression of the disease [1]. The positive Phase III results across both relapsing and

primary progressive MS confirm its potential to become a first-in-class oral high-efficacy therapy for the

entire MS spectrum [6] [7].

Regulatory submissions to health authorities are expected following the completion of the ongoing Phase III

program [7]. A key consideration for developers and regulators will be the management of liver safety, which

led to a temporary clinical hold in the U.S. in 2024, though the profile has been manageable in trials [8].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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